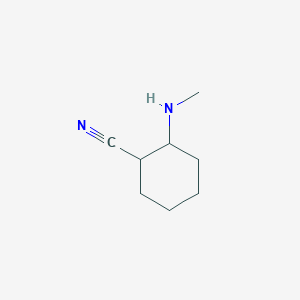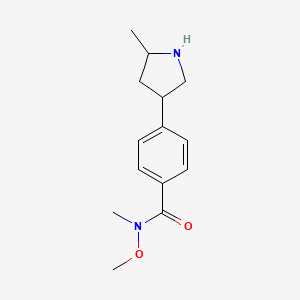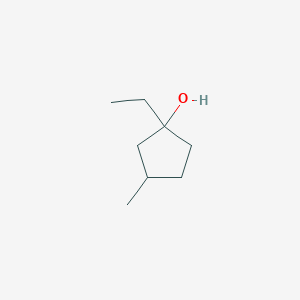
1-Ethyl-3-methylcyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-methylcyclopentan-1-ol is an organic compound with the molecular formula C8H16O It is a cycloalkanol, meaning it contains a cyclopentane ring with an alcohol (-OH) group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1-ethyl-3-methylcyclopentene in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with hydrogen gas (H2) being bubbled through the reaction mixture at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. For example, the compound can be produced via the catalytic hydrogenation of 1-ethyl-3-methylcyclopentene using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 1-Ethyl-3-methylcyclopentanone.
Reduction: 1-Ethyl-3-methylcyclopentane.
Substitution: 1-Ethyl-3-methylcyclopentyl chloride or bromide.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used as a solvent or reagent in biochemical assays and experiments.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-ethyl-3-methylcyclopentan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and other interactions. In biological systems, the compound may interact with enzymes and receptors, influencing various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclopentanol: Similar structure but with a methyl group instead of an ethyl group.
Cyclopentanol: Lacks the ethyl and methyl substituents.
1-Ethylcyclopentanol: Similar but lacks the methyl group.
Uniqueness: 1-Ethyl-3-methylcyclopentan-1-ol is unique due to the presence of both ethyl and methyl groups on the cyclopentane ring, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of substituents on cycloalkanols.
Eigenschaften
Molekularformel |
C8H16O |
|---|---|
Molekulargewicht |
128.21 g/mol |
IUPAC-Name |
1-ethyl-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-8(9)5-4-7(2)6-8/h7,9H,3-6H2,1-2H3 |
InChI-Schlüssel |
YSYDFWKSDFASRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCC(C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



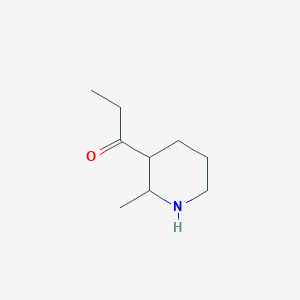

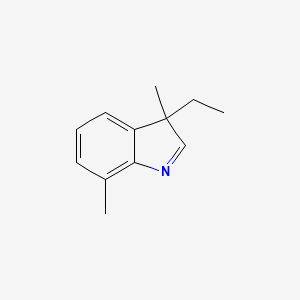
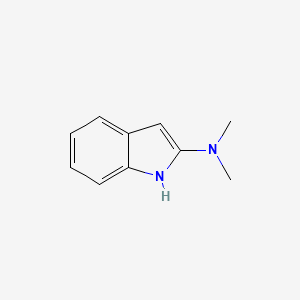
![[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13190425.png)
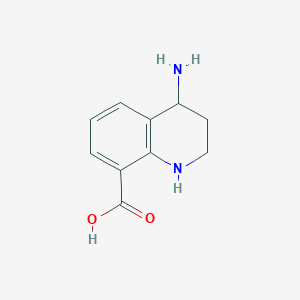
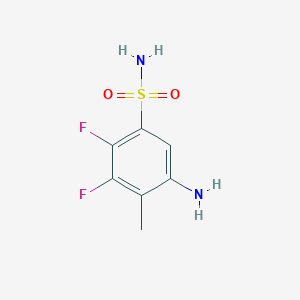
![1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13190437.png)
![2-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B13190440.png)
![2-(2-Methoxyethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190458.png)
